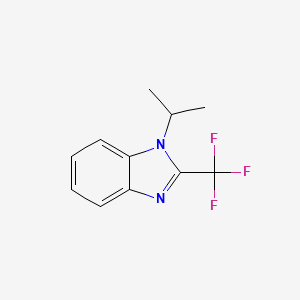
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine, also known as TEPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TEPO is a member of the isoxazole family, which is known for its diverse pharmacological activities.
作用機序
The mechanism of action of 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine involves its ability to modulate the activity of various enzymes and receptors in the brain. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. This can protect neurons from oxidative damage and prevent neurodegeneration. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in the brain. These molecules are known to cause cellular damage and can contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has several advantages and limitations for lab experiments. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases. However, its low solubility in water can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the research on 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine. One potential direction is to investigate its potential as a treatment for other inflammatory conditions such as arthritis and asthma. Another direction is to explore its potential as a therapeutic agent for traumatic brain injury and stroke. Additionally, the development of new formulations and delivery methods may improve the solubility and bioavailability of this compound, making it a more effective therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop more effective formulations and delivery methods.
合成法
The synthesis of 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine involves the reaction of 3,4,5-triethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound. The purity of the compound can be improved by recrystallization.
科学的研究の応用
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has been studied extensively for its potential applications in the field of neuroscience. It has been found to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. These properties make this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(3,4,5-triethoxyphenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-4-18-12-7-10(11-9-21-17-15(11)16)8-13(19-5-2)14(12)20-6-3/h7-9H,4-6H2,1-3H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKNSFOFGONSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=CON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)


![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)
![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)


![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)
